Vendor Purity Benchmarking: 98% (Leyan) vs. 95% (Bidepharm) for Regioisomerically Pure 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Among authenticated vendors of CAS 773057-18-4, the highest commercially listed purity is 98% (Leyan, catalog number 1951047), compared to 95% standard purity from Bidepharm (catalog BD01274286) . Both vendors provide batch-specific QC documentation including NMR and HPLC . The 3% purity differential corresponds to a reduction in unidentified impurities from ≤5% to ≤2%, which is material for library synthesis where cumulative impurity effects can confound biological assay interpretation. In contrast, the structurally closely related des-methyl analog 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7) is commonly offered only at 95% purity across multiple vendors , making the 98%-grade target compound the higher-purity option for applications requiring stringent impurity control.
| Evidence Dimension | Commercial purity level (vendor-specified) |
|---|---|
| Target Compound Data | 98% (Leyan, cat. 1951047); 95% (Bidepharm, cat. BD01274286) |
| Comparator Or Baseline | Des-methyl analog 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7): 95% (AKSci, Chemenu, CalpacLab) |
| Quantified Difference | 3 percentage points higher maximum purity for target compound; impurity ceiling reduced from ≤5% to ≤2% |
| Conditions | Vendor Certificate of Analysis (CoA) by HPLC/NMR; batch-dependent |
Why This Matters
For high-throughput library synthesis and SAR campaigns, a 2% impurity ceiling versus a 5% ceiling reduces the risk of false-positive or false-negative biological results attributable to synthetic byproducts, making the 98%-grade material the preferred starting point for lead optimization.
